E3 ligase Ligand-Linker Conjugates 16

Übersicht

Beschreibung

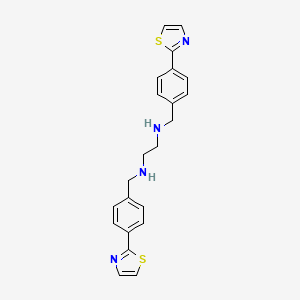

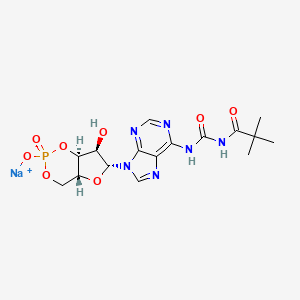

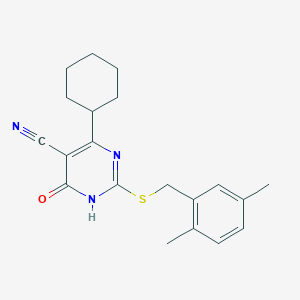

Thalidomid-O-amido-C4-NH2 (TFA) ist ein synthetisches E3-Liganden-Linker-Konjugat, das den Thalidomid-basierten Cereblon-Liganden und einen Linker . Diese Verbindung wird hauptsächlich in der PROTAC-Technologie (Proteolysis Targeting Chimeras) eingesetzt, einem neuartigen Ansatz in der Arzneimittelforschung und -entwicklung .

Wirkmechanismus

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 16, also known as Thalidomide-O-amido-C4-NH2 (TFA), is the Cereblon (CRBN) protein . CRBN is a part of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitination and subsequent proteasomal degradation of target proteins . The ubiquitination process is involved in almost all life activities of eukaryotes, and E3 ligases might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

This compound serves as a Cereblon ligand, recruiting the CRBN protein . It forms a part of Proteolysis Targeting Chimeric Molecules (PROTACs), which are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The compound operates within the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . E3 ligases, like CRBN, are an important part of the UPS and provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Pharmacokinetics

The development of small-molecule e3 binders with favorable physicochemical profiles has aided the design of protacs . These compounds are known for breaking the rules of established guidelines for discovering small molecules .

Result of Action

The result of the action of this compound is the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process controls the levels of protein expression . The ubiquitin-proteasome degradation pathway is one of the most important mechanisms for controlling the levels of protein expression .

Action Environment

The action environment of this compound is largely determined by the cellular context. The human genome encodes 600 E3 ligases that differ widely in their structures, catalytic mechanisms, modes of regulation, and physiological roles . Exploiting additional E3 ligases that are selectively expressed in specific tissues or cells, or regulated under certain conditions, can considerably broaden the applicability of molecular degraders as a therapeutic modality .

Biochemische Analyse

Biochemical Properties

Thalidomide-O-amido-C4-NH2 (TFA) plays a significant role in biochemical reactions by mediating the ubiquitination process. It interacts with several key biomolecules, including E3 ubiquitin ligases, ubiquitin, and the proteasome. The compound binds to the E3 ubiquitin ligase, which is responsible for transferring ubiquitin to the lysine residues of the target protein. This interaction is crucial for the ubiquitination process, as it ensures the specific and efficient tagging of the target protein for degradation. Additionally, Thalidomide-O-amido-C4-NH2 (TFA) interacts with the target protein through its ligand, forming a stable ternary complex that facilitates the ubiquitination process .

Cellular Effects

Thalidomide-O-amido-C4-NH2 (TFA) exerts various effects on different types of cells and cellular processes. By promoting the degradation of specific proteins, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. Thalidomide-O-amido-C4-NH2 (TFA) can also modulate immune responses by targeting immune checkpoint proteins, thereby enhancing the immune system’s ability to recognize and eliminate cancer cells .

Molecular Mechanism

The molecular mechanism of Thalidomide-O-amido-C4-NH2 (TFA) involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the compound itself. This complex facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The binding interactions between Thalidomide-O-amido-C4-NH2 (TFA) and the E3 ubiquitin ligase are highly specific, ensuring the selective degradation of the target protein. Additionally, the compound can induce changes in gene expression by degrading transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thalidomide-O-amido-C4-NH2 (TFA) can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thalidomide-O-amido-C4-NH2 (TFA) is relatively stable under physiological conditions, allowing for sustained protein degradation over extended periods. The compound may undergo degradation or modification over time, which can affect its efficacy. Long-term studies have demonstrated that continuous exposure to Thalidomide-O-amido-C4-NH2 (TFA) can lead to sustained inhibition of target protein function and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-C4-NH2 (TFA) in animal models are dose-dependent. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, Thalidomide-O-amido-C4-NH2 (TFA) may exhibit toxic effects, including off-target protein degradation and adverse physiological responses. Studies in animal models have identified threshold doses that achieve optimal protein degradation while minimizing toxicity. These findings are crucial for determining the therapeutic window and safe dosage range for potential clinical applications .

Metabolic Pathways

Thalidomide-O-amido-C4-NH2 (TFA) is involved in several metabolic pathways, primarily related to the ubiquitin-proteasome system. The compound interacts with enzymes such as E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase, which are essential for the ubiquitination process. Additionally, Thalidomide-O-amido-C4-NH2 (TFA) can influence metabolic flux by degrading key regulatory proteins involved in metabolic pathways. This can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of Thalidomide-O-amido-C4-NH2 (TFA) within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its physicochemical properties. Once inside the cell, Thalidomide-O-amido-C4-NH2 (TFA) can interact with intracellular transporters that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells are critical for its efficacy in degrading target proteins .

Subcellular Localization

Thalidomide-O-amido-C4-NH2 (TFA) exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of Thalidomide-O-amido-C4-NH2 (TFA) can influence its ability to interact with target proteins and the E3 ubiquitin ligase, thereby affecting its overall efficacy in promoting protein degradation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Thalidomid-O-amido-C4-NH2 (TFA) beinhaltet die Konjugation von Thalidomid mit einem Amid-Linker . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie DMSO (Dimethylsulfoxid) und können eine Ultraschallunterstützung erfordern, um die Löslichkeit zu verbessern . Die Verbindung wird bei -20 °C in Pulverform und bei -80 °C in Lösungsmittelform gelagert, um die Stabilität zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Thalidomid-O-amido-C4-NH2 (TFA) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit und Konsistenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Thalidomid-O-amido-C4-NH2 (TFA) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.

Substitution: Die Amidgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise in organischen Lösungsmitteln bei kontrollierten Temperaturen durchgeführt .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Thalidomid-O-amido-C4-NH2 (TFA) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird bei der Entwicklung von PROTACs für den gezielten Proteinabbau eingesetzt.

Industrie: Wird bei der Herstellung spezialisierter Forschungswerkzeuge und Reagenzien eingesetzt.

Wirkmechanismus

Thalidomid-O-amido-C4-NH2 (TFA) entfaltet seine Wirkung, indem es an das Cereblon-Protein bindet, das Teil des E3-Ubiquitin-Ligase-Komplexes ist . Diese Bindung erleichtert die Rekrutierung von Zielproteinen in das Ubiquitin-Proteasom-System, was zu deren Abbau führt . Die beteiligten molekularen Ziele und Wege umfassen den Ubiquitin-Proteasom-Weg und verschiedene zelluläre Signalwege .

Wissenschaftliche Forschungsanwendungen

Thalidomide-O-amido-C4-NH2 (TFA) has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Thalidomid-O-amido-C4-NH2 (TFA) ist aufgrund seiner spezifischen Struktur und seines Wirkmechanismus einzigartig. Ähnliche Verbindungen umfassen:

- Thalidomid-O-C6-NH2 Hydrochlorid

- Pomalidomid-PEG2-CO2H

- Thalidomid-O-amido-C3-NH2 TFA

- Thalidomid 4’-Ether-alkylC2-Amin Hydrochlorid

- Pomalidomid-PEG3-CO2H

- Thalidomid-O-amido-C6-NH2 Hydrochlorid

- Pomalidomid-PEG1-CO2H

- Thalidomid-O-amido-PEG-C2-NH2 Hydrochlorid

Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich jedoch in ihren Linkern und spezifischen Anwendungen .

Eigenschaften

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUPBWSTMLHSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

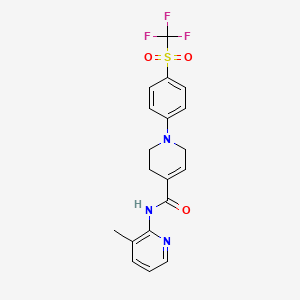

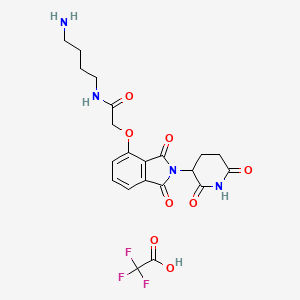

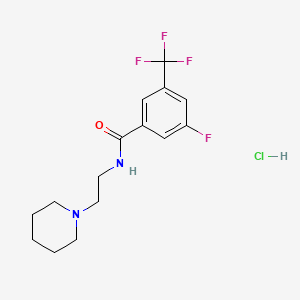

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)